molecular formula C6H11NO B1313904 3-Methylpiperidin-4-one CAS No. 5773-58-0

3-Methylpiperidin-4-one

Cat. No. B1313904
CAS RN: 5773-58-0
M. Wt: 113.16 g/mol
InChI Key: KTWRIXHINMYODR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one is a compound with the CAS Number 5773-58-0 . It has a molecular weight of 113.16 . The IUPAC name for this compound is 3-methyl-4-piperidinone .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, single-crystal X-ray diffraction can be used to determine the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the compound 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Reductive Amination

3-Methylpiperidin-4-one and its derivatives have been used in the synthesis of pharmacologically significant compounds. For instance, the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones has been successfully performed, leading to the formation of 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest as analgesics, neuroleptics, and antihistamines. The products from these reactions exhibit a chair conformation with the amino group in an axial orientation, and their structures are well-characterized by various spectral and analytical techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Pseudo Four-Component Synthesis

Another application involves the use of 1-methylpiperidin-4-one and its sulfur and oxygen analogues in pseudo four-component reactions. These reactions, facilitated by ultrasonic irradiation, efficiently yield ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. The process is efficient, with the reactions completing in just 1–2 minutes of irradiation (Mojtahedi et al., 2016).

Anticancer Activity

N-Methylpiperidin-4-one derivatives have also been synthesized and evaluated for their anticancer activity. Specifically, these derivatives have shown efficacy against human endometrial cancer cell lines, highlighting the compound's potential in cancer therapy (Lai, Huang, & Zhang, 2017).

Synthesis and Biological Activity

The compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been synthesized and characterized, displaying significant antitumor activity against human hepatoma and melanoma cells. The structural characterization involved techniques like NMR, MS, FT-IR spectra, and X-ray diffraction. Molecular docking studies suggest favorable interactions with specific proteins, indicating potential therapeutic applications (Zhou et al., 2021).

Safety and Hazards

3-Methylpiperidin-4-one is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

Future Directions

Piperidine derivatives, including 3-Methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-Methylpiperidin-4-one plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of analgesics, such as fentanyl and 4-anilino-piperidine . The compound acts as a precursor in the synthesis of these analgesics, facilitating the formation of the desired chemical structures. Additionally, this compound can interact with proteins involved in metabolic pathways, influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . It can also impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular behavior. Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it may inhibit the activity of enzymes involved in the breakdown of neurotransmitters, thereby increasing their levels and enhancing their effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to participate in the synthesis of complex organic molecules, such as analgesics and other pharmaceutical compounds . The compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways, leading to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain cellular compartments, where it exerts its effects on cellular processes. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

properties

IUPAC Name

3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRIXHINMYODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484327
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5773-58-0
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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